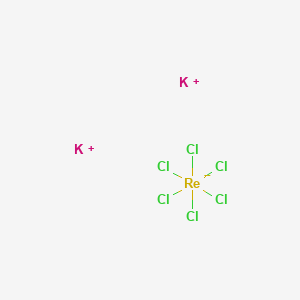

Kaliumhexachlororhenat(IV)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium hexachlororhenate(IV) (KHCR) is an inorganic compound composed of potassium, chlorine and rhenium. It is a white crystalline solid, with a molecular weight of 456.9 g/mol and a melting point of 830°C. It is an important reagent in the synthesis of various organic compounds, as well as being used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Herstellung von geträgerten Rheniumtricarbonylen

Kaliumhexachlororhenat(IV): wird bei der Synthese von geträgerten Rheniumtricarbonylen verwendet . Diese Tricarbonyle sind bedeutsam, weil sie als Katalysatoren für die Hydrierung von Propylen wirken, ein Prozess, der für die Herstellung von Polypropylenkunststoffen von entscheidender Bedeutung ist, die aufgrund ihrer thermischen Beständigkeit und Haltbarkeit in verschiedenen Industrien weit verbreitet sind .

Katalyse in der organischen Synthese

Die Fähigkeit der Verbindung, Rheniumtricarbonyle zu bilden, ist nicht auf die Propylenhydrierung beschränkt. Sie kann auch eine Vielzahl anderer organischer Reaktionen katalysieren, was sie zu einem wertvollen Reagenz in Laboren für organische Synthese macht. Dazu gehören Anwendungen in der Pharmaindustrie, bei denen bestimmte Reaktionswege unter kontrollierten Bedingungen katalysiert werden müssen .

Hydrolyse zur Bildung von Rhenium(IV)-oxid

In wässrigen Lösungen unterliegt K2ReCl6 einer Hydrolyse, die zu Rhenium(IV)-oxid führt . Diese Reaktion ist von Interesse bei der Untersuchung von Übergangsmetalloxiden, die Anwendungen von Halbleitern bis hin zu Photokatalysatoren haben.

Herstellung von Silberhexachlororhenat

Bei der Reaktion mit Silbernitrat erzeugt K2ReCl6 Silberhexachlororhenat . Diese Verbindung zersetzt sich bei hohen Temperaturen unter Bildung von Rhenium(III)-chlorid, das in weiteren chemischen Synthesen und Materialforschungen verwendet wird.

Untersuchung von Kristallstrukturen

Die Kristallstruktur von K2ReCl6 wurde ausgiebig untersucht, was Einblicke in kubische Kristallsysteme liefert . Das Verständnis dieser Strukturen ist für die Materialwissenschaft unerlässlich, insbesondere für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Thermodynamische Forschung

K2ReCl6: war Gegenstand thermodynamischer Studien, insbesondere in Bezug auf seine Wärmekapazität und Entropie . Solche Forschung ist grundlegend für das Verständnis der physikalischen Eigenschaften von Verbindungen, was für ihre Anwendung in temperaturabhängigen Reaktionen und Prozessen entscheidend ist.

Wirkmechanismus

Target of Action

Potassium hexachlororhenate(IV) is an inorganic chemical compound It’s known to react with silver nitrate to produce silver hexachlororhenate .

Mode of Action

It is known to react with silver nitrate to produce silver hexachlororhenate, which decomposes at 400 °C to rhenium (III) chloride . In water, it hydrolyses to form rhenium (IV) oxide .

Pharmacokinetics

It is a light-green crystalline solid that is soluble in hydrochloric acid . The compound’s solubility suggests that it may have some degree of bioavailability, but further studies are required to confirm this.

Result of Action

It is known to hydrolyse in water to form rhenium (IV) oxide

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium hexachlororhenate(IV). For instance, its solubility in water and hydrochloric acid suggests that the presence and concentration of these solvents in the environment could impact its action and stability.

Safety and Hazards

Potassium hexachlororhenate(IV) is a hazardous substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Potassium hexachlororhenate(IV) plays a significant role in biochemical reactions, particularly in the preparation of supported rhenium tricarbonyls, which are catalysts for propylene hydrogenation . It interacts with enzymes and proteins involved in these catalytic processes, facilitating the conversion of substrates into products. The nature of these interactions involves the binding of potassium hexachlororhenate(IV) to specific active sites on the enzymes, enhancing their catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium hexachlororhenate(IV) can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can slowly hydrolyze in water to form rhenium(IV) oxide . Long-term studies have shown that potassium hexachlororhenate(IV) can have sustained effects on cellular function, with potential implications for its use in therapeutic applications.

Eigenschaften

IUPAC Name |

dipotassium;hexachlororhenium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCRXIXEXSEJGV-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Re |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green odorless crystals; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium hexachlororhenate(IV) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Q & A

Q1: What is known about the synthesis of Potassium Hexachlororhenate(IV)?

A1: K2ReCl6 can be synthesized through a high-temperature chlorination reaction using Rhenium powder and Potassium Chloride (KCl) in the presence of chlorine gas []. The yield of this reaction is influenced by factors such as temperature, chlorine flow rate, and contact area. Optimal conditions for maximizing yield include a temperature of 500 °C and a chlorine flow rate of 60 L/h, resulting in a yield of up to 67.37% and a purity exceeding 98% [].

Q2: Has the electrochemical behavior of K2ReCl6 been investigated?

A2: Yes, polarographic studies have been conducted on K2ReCl6 in various supporting electrolytes []. The half-wave potential (E1/2) for the reduction of K2ReCl6 is dependent on the nature of the cations present in the supporting electrolyte, but not the anions []. This reduction process is irreversible and diffusion-controlled. Interestingly, the reduction of the analogous compound, K2ReBr6, exhibits a temperature-dependent maximum in its polarographic wave, which is not suppressed by typical maximum suppressors [].

Q3: What insights into the magnetic properties of K2ReCl6 have been gained through research?

A3: Magnetic susceptibility measurements of K2ReCl6 reveal a Curie point of 12.4 ± 0.5 K []. This finding confirms that the heat capacity anomalies observed at 11.9 ± 0.1 K are indicative of a transition to an antiferromagnetic state []. Similar studies on K2ReBr6 showed a Curie point of 15.3 ± 0.5 K, corresponding to a heat capacity peak at 15.2 ± 0.1 K []. This suggests that both K2ReCl6 and K2ReBr6 exhibit cooperative transitions to antiferromagnetic states at low temperatures.

Q4: Has Chlorine-36 exchange been studied with K2ReCl6?

A4: Yes, research has explored the exchange of Chlorine-36 with both K2ReCl6 and Cs2ReOCl5 [, ]. While negligible radioactivity was detected in K2ReCl6 after precipitation from HCl36 solutions using nitron, Cs2ReOCl5 exhibited radioactivity following suspension in HCl36-containing methanol and subsequent filtration [, ]. These findings are consistent with the general observation that octahedral complexes without vacant d orbitals are inert, whereas those with at least one vacant d orbital exhibit lability [, ].

Q5: Are there any studies focusing on the structural characterization of related compounds?

A5: X-ray diffraction studies on Cs2ReOCl5, a compound structurally similar to K2ReCl6, revealed a hexagonal unit cell with parameters a = 7.04 Å and c = 10.9 Å [, ]. These findings contribute to the understanding of the structural characteristics of Rhenium(V) complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)